![molecular formula C17H16N2O B2548830 N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide CAS No. 2411239-94-4](/img/structure/B2548830.png)
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide, also known as Compound 14, is a chemical compound that has been studied for its potential applications in scientific research. It is a small molecule inhibitor that targets a specific protein in the body, making it a promising candidate for the development of new drugs and therapies.
作用機序
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 works by inhibiting the activity of a specific protein in the body, known as bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overactivity has been linked to various diseases, including cancer and inflammatory disorders. By inhibiting the activity of BRD4, N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 is able to modulate gene expression and cellular activity, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, leading to changes in behavior and cognition. Finally, it has been shown to modulate the activity of immune cells, leading to changes in the immune response.
実験室実験の利点と制限
One of the major advantages of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 is its specificity for BRD4, which makes it a valuable tool for studying the role of BRD4 in various diseases. Additionally, its small size and ease of synthesis make it a convenient compound to work with in the lab. However, one of the limitations of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14. One area of interest is the development of new cancer therapies based on its ability to inhibit the growth of cancer cells. Another area of interest is the study of its effects on the immune system, which may lead to the development of new treatments for autoimmune disorders. Finally, the study of its effects on the brain may lead to the development of new treatments for neurological disorders.
合成法
The synthesis of N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 involves several steps, including the reaction of 4-bromopyridine with phenylacetylene, followed by the addition of but-2-ynoic acid and subsequent purification. The process has been optimized to produce high yields of pure N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14, making it a viable option for large-scale production.
科学的研究の応用
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide 14 has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, suggesting potential applications in the treatment of neurological disorders. Finally, it has been shown to modulate the activity of immune cells, suggesting potential applications in the treatment of autoimmune disorders.
特性
IUPAC Name |
N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-5-17(20)19-13(2)14-7-9-15(10-8-14)16-6-4-11-18-12-16/h4,6-13H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUYGIJLLKYEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC=C(C=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

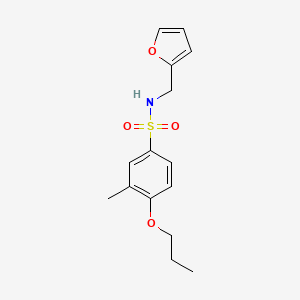
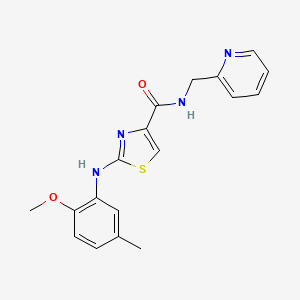
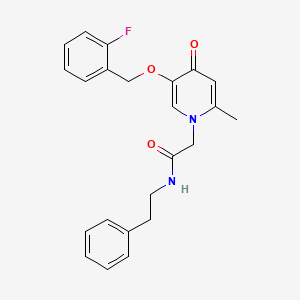
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2548751.png)
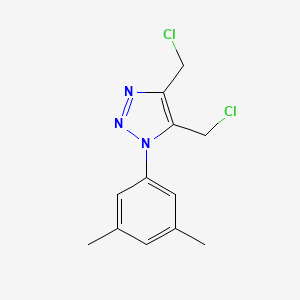
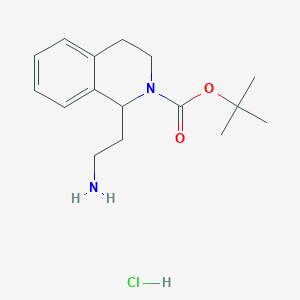
![4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide](/img/structure/B2548755.png)

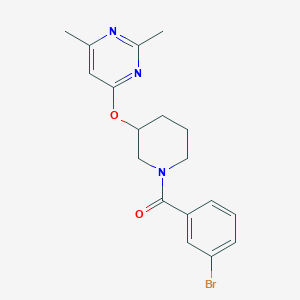

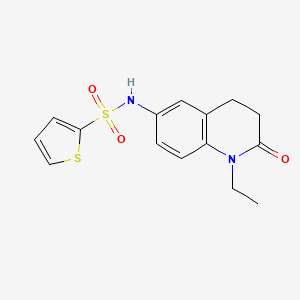
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2548768.png)
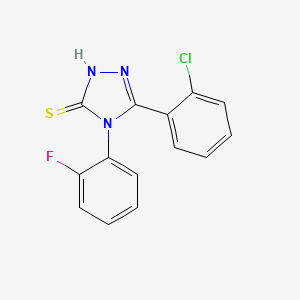
![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2548770.png)